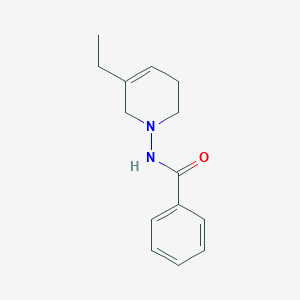
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 5-ethyl-3,6-dihydropyridin-1(2H)-yl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide typically involves the reaction of 5-ethyl-3,6-dihydropyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamides with different functional groups.
科学研究应用
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties, such as conducting polymers or organic semiconductors.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new chemical processes and products.
作用机制
The mechanism of action of N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzamide can be compared with other benzamide derivatives and pyridine-containing compounds. Similar compounds include:
N-(3,6-Dihydropyridin-1(2H)-yl)benzamide: Lacks the ethyl group, which may affect its chemical properties and biological activity.
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)acetamide: Contains an acetamide group instead of a benzamide group, leading to different reactivity and applications.
N-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)benzoate: Features a benzoate ester group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
130420-24-5 |
|---|---|
分子式 |
C14H18N2O |
分子量 |
230.31 g/mol |
IUPAC 名称 |
N-(5-ethyl-3,6-dihydro-2H-pyridin-1-yl)benzamide |
InChI |
InChI=1S/C14H18N2O/c1-2-12-7-6-10-16(11-12)15-14(17)13-8-4-3-5-9-13/h3-5,7-9H,2,6,10-11H2,1H3,(H,15,17) |
InChI 键 |
WVZDLTXMJWSNGS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CCCN(C1)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





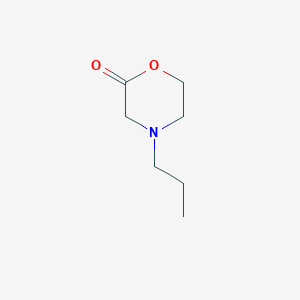
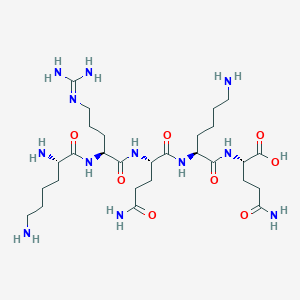
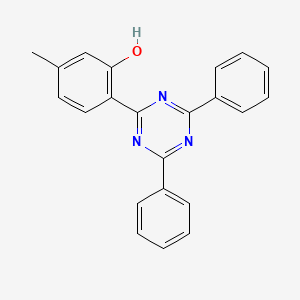
![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)

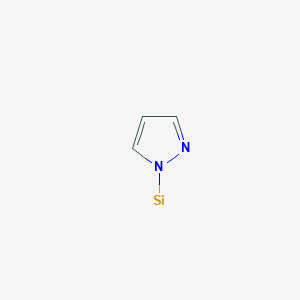

![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
![N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid](/img/structure/B14264601.png)

![[(1S,2S)-2-propylcyclopropyl]methanol](/img/structure/B14264620.png)
